21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione
Overview
Description
21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione is a synthetic steroid ester. It is characterized by its pregnane backbone, with specific functional groups at various positions, including acetoxy, hydroxy, and oxo groups. This compound is notable for its applications in medicinal chemistry, particularly in the development of corticosteroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione typically involves multiple steps:
Starting Material: The synthesis often begins with a suitable steroid precursor, such as 11alpha,17alpha,21-trihydroxy-pregn-4-ene-3,20-dione.
Acetylation: The 21-hydroxy group is acetylated using acetic anhydride in the presence of a base like pyridine.
Oxidation: The 11beta-hydroxy group can be introduced through selective oxidation reactions.
Methylation: The 6alpha-methyl group is introduced via methylation reactions, often using methyl iodide and a strong base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. It involves:
Batch Processing: Large-scale reactors are used for each step of the synthesis.
Continuous Flow Chemistry: This method can enhance efficiency and yield by continuously feeding reactants into the reaction chamber.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert oxo groups to hydroxy groups.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: 11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione.
Reduction Products: 21-hydroxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential as an anti-inflammatory and immunosuppressive agent.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins.
Comparison with Similar Compounds
Similar Compounds
Corticosterone: A naturally occurring steroid hormone with similar anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with a similar structure but different functional groups.
Dexamethasone: Another synthetic corticosteroid known for its potent anti-inflammatory effects.
Uniqueness
21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione is unique due to its specific functional groups, which confer distinct pharmacological properties. Its acetoxy group at position 21 and the methyl group at position 6alpha differentiate it from other corticosteroids, potentially offering unique therapeutic benefits.
Properties
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h10,13,16-17,19,21,27,29H,5-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEFPCOQVDIOJD-LFYFAGGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1625-11-2 | |
Record name | 6alpha-Methylhydrocortisone 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002638722 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6.ALPHA.-METHYLHYDROCORTISONE 21-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Y9UQL8SN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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